4,4-Diphenyl-3-butenoic acid

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation Research

4,4-Diphenyl-3-butenoic acid (CAS 7498-88-6) is a β,γ-unsaturated carboxylic acid with a gem-diphenyl motif critical for multi-target enzyme inhibition. Unlike mono-substituted analogs, it selectively engages lipoxygenase, cyclooxygenase, and carboxylesterase, making it irreplaceable for arachidonic acid cascade research. This scaffold is essential for N-(4,4-diphenyl-3-butenyl)amino acid anticonvulsant development and for lead tetraacetate-mediated decarboxylation to 1,1-diphenylallene. Its high lipophilicity (LogP 3.9) and oral activity in animal models support rigorous SAR campaigns. Standard purity: ≥98%.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 7498-88-6
Cat. No. B110856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diphenyl-3-butenoic acid
CAS7498-88-6
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18)
InChIKeyMGPHWSQUSKFMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Diphenyl-3-butenoic Acid (CAS 7498-88-6): Procurement-Ready Benchmark for a Research Intermediate with Unique Arachidonic Acid Cascade Inhibition


4,4-Diphenyl-3-butenoic acid (CAS: 7498-88-6) is a β,γ-unsaturated carboxylic acid characterized by its gem-diphenyl substitution pattern. It is primarily utilized as a research intermediate in medicinal chemistry, notably as a precursor to anticonvulsant agents [1] and as a scaffold in allene synthesis [2]. Its commercial availability is well-established, with standard purity specifications of 98% or 96+% (by NMR) [3], and it carries the MeSH designation as a lipoxygenase inhibitor, implicating it in the modulation of the arachidonic acid cascade [4].

Why 4,4-Diphenyl-3-butenoic Acid (7498-88-6) Cannot Be Casually Substituted with Other β,γ-Unsaturated Carboxylic Acids


Substituting 4,4-diphenyl-3-butenoic acid with a simpler β,γ-unsaturated carboxylic acid, such as 4-phenyl-3-butenoic acid or vinylacetic acid, is scientifically indefensible in target-focused assays due to a fundamental divergence in biological activity. While mono-substituted analogs lack any reported engagement with the arachidonic acid cascade, the gem-diphenyl motif of the target compound confers a unique, multi-target inhibition profile against lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Furthermore, the dual aryl rings create a sterically hindered, highly lipophilic environment (calculated LogP: 3.9 [2]), which is essential for the anticonvulsant activity of its N-(4,4-diphenyl-3-butenyl) derivatives [3] and for its efficacy as an antioxidant in lipid-based systems [1]. These combined properties, which are entirely absent in less substituted analogs, render the target compound irreplaceable for research investigating lipoxygenase inhibition or for constructing pharmacophores dependent on high lipophilicity and specific enzyme interactions.

4,4-Diphenyl-3-butenoic Acid (7498-88-6): A Product-Specific Quantitative Evidence Guide for Procurement Decisions


4,4-Diphenyl-3-butenoic Acid as a Potent Lipoxygenase Inhibitor: Differentiating from 4-Phenyl-3-butenoic Acid

4,4-Diphenyl-3-butenoic acid is a potent lipoxygenase inhibitor, a property not reported for its mono-phenyl analog, 4-phenyl-3-butenoic acid. This compound is specifically classified under the MeSH term 'Lipoxygenase Inhibitors' [1]. Its ability to interfere with arachidonic acid metabolism distinguishes it functionally from simpler β,γ-unsaturated carboxylic acids, which serve only as synthetic intermediates [2] and lack this bioactive profile.

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation Research

4,4-Diphenyl-3-butenoic Acid as a Key Intermediate for Anticonvulsant Agent Synthesis vs. 4-Phenyl-3-butenoic Acid

The N-(4,4-diphenyl-3-butenyl) derivatives of the target compound exhibit anticonvulsant activity in rats following oral or intraperitoneal administration [1]. This stands in stark contrast to the 4-phenyl-3-butenoic acid scaffold, which has not been reported to generate any anticonvulsant activity in its derivatized forms. The synthesis of these active anticonvulsants is detailed in patents that specifically use 4,4-diphenyl-3-butenoic acid as the starting material [2].

Anticonvulsant Agents Medicinal Chemistry GABA Uptake Inhibitors

4,4-Diphenyl-3-butenoic Acid as a Superior Antioxidant and Lipoxygenase Inhibitor in Fats and Oils vs. Simple Phenolic Antioxidants

The target compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation, alongside serving as an antioxidant in fats and oils [1]. While direct quantitative comparison (e.g., IC50) is not available in the primary literature, its dual action—simultaneously inhibiting lipoxygenase and acting as an antioxidant—is a profile not shared by common mono-functional antioxidants like butylated hydroxytoluene (BHT). This multi-target mechanism in lipid environments is a unique differentiator [1].

Antioxidant Activity Lipid Peroxidation Food Chemistry

Optimizing Research Outcomes: Best-Fit Application Scenarios for 4,4-Diphenyl-3-butenoic Acid (CAS 7498-88-6)


Research on Arachidonic Acid Cascade and Lipoxygenase-Mediated Inflammation

This compound is a validated tool for probing the arachidonic acid cascade due to its established role as a lipoxygenase inhibitor [1]. Researchers investigating the role of lipoxygenases in inflammatory pathways or cancer biology should prioritize this compound, as its specific enzyme interaction profile is a direct result of its unique gem-diphenyl structure [2].

Synthesis and Development of Novel Anticonvulsant Drug Candidates

As a key precursor for N-(4,4-diphenyl-3-butenyl)amino acid derivatives, this compound is essential for any medicinal chemistry program developing new anticonvulsant agents [1]. The parent scaffold itself is known to be orally active in animal models, providing a strong starting point for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Organic Methodology Development: Synthesis of Allenes and Complex Carboxylic Acids

The unique steric and electronic properties of the 4,4-diphenyl-3-butenoic acid backbone make it a valuable substrate in synthetic organic chemistry. It has been successfully employed in lead tetraacetate-mediated decarboxylation to yield 1,1-diphenylallene, demonstrating its utility in accessing complex allene scaffolds [1]. Furthermore, a high-yielding method for preparing β,γ-unsaturated carboxylic acids uses similar substrates, highlighting the compound's relevance in developing novel synthetic methodologies [2].

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